3-(benzenesulfonyl)-N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)propanamide is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a biphenyl moiety, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)propanamide typically involves multiple steps. One common method starts with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using phosphorus pentachloride or phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with a suitable amine to form the sulfonamide intermediate. The final step involves the coupling of this intermediate with a biphenyl derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxypropyl group yields a ketone, while reduction of the sulfonyl group forms a sulfide.
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a probe to study protein-ligand interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(benzenesulfonyl)-N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)propanamide exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the biphenyl moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)propanamide: Lacks the biphenyl and hydroxypropyl groups.
N-(2-hydroxypropyl)benzenesulfonamide: Lacks the biphenyl group.
N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)propanamide: Lacks the benzenesulfonyl group.
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)propanamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl group allows for covalent modification of proteins, while the biphenyl moiety provides additional binding interactions.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4S/c1-24(27,21-14-12-20(13-15-21)19-8-4-2-5-9-19)18-25-23(26)16-17-30(28,29)22-10-6-3-7-11-22/h2-15,27H,16-18H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYDRTKFSNGOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.